
4'-Methoxypuerarin
Übersicht
Beschreibung
4’-Methoxypuerarin is an isoflavone compound with the CAS Number: 92117-94-7 and a linear formula of C22H22O10 . It is isolated from Pueraria lobata .
Molecular Structure Analysis
The IUPAC name for 4’-Methoxypuerarin is 7-hydroxy-3-(4-methoxyphenyl)-8-(((2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one . The molecular weight is 446.41 .Physical And Chemical Properties Analysis
4’-Methoxypuerarin has a molecular weight of 446.41 and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Cardiovascular Diseases
4’-Methoxypuerarin has been identified as a pharmacologically active component with diverse benefits . It is widely used in the treatment of a variety of diseases, including cardiovascular diseases (CVDs) . Experimental and clinical studies have demonstrated that 4’-Methoxypuerarin can be used in the treatment of CVDs such as atherosclerosis, cardiac hypertrophy, heart failure, diabetic cardiovascular complications, myocardial infarction, stroke, and hypertension .
Diabetes and its Complications
4’-Methoxypuerarin has been shown to protect against diabetes and its complications . It has been reported that 4’-Methoxypuerarin can enhance glucose uptake and improve insulin resistance via increasing glucose transporter 4 (GLUT4) mRNA and protein expressions .
Alzheimer’s Disease
4’-Methoxypuerarin is also used in the treatment of Alzheimer’s disease . It has been reported to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s.
Parkinson’s Disease
Parkinson’s disease is another area where 4’-Methoxypuerarin has found application . Its neuroprotective effects could potentially slow the progression of this disease.
Osteonecrosis
4’-Methoxypuerarin has been used in the treatment of osteonecrosis . It has been reported to have beneficial effects on bone health and could potentially aid in the treatment of bone-related diseases.
Endometriosis
Endometriosis is a condition where 4’-Methoxypuerarin has found application . It has been reported to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory conditions like endometriosis.
Cancer
4’-Methoxypuerarin is also used in the treatment of cancer . It has been reported to have anti-tumor effects, which could potentially aid in the treatment of various types of cancer.
Anti-inflammatory and Antioxidant Activities
4’-Methoxypuerarin has been reported to have anti-inflammatory and antioxidant activities . These properties make it useful in the treatment of conditions associated with inflammation and oxidative stress.
Wirkmechanismus
Target of Action
4’-Methoxypuerarin, also known as 4’-O-Methylpuerarin, is an isoflavone diglycoside isolated from Pueraria lobata Related compounds like puerarin have been shown to interact with various cellular and molecular pathways, such as mapk, ampk, nf-κb, mtor, β-catenin, and pkb/akt, as well as different receptors, enzymes, and growth factors .
Mode of Action
This mechanism is related to two pathways: an endothelium-dependent pathway associated with the production of NO, and an endothelium-independent pathway involving the opening of K+ channels .
Biochemical Pathways
4’-Methoxypuerarin likely affects several biochemical pathways. For instance, puerarin has been shown to inhibit the TGF-β1/Smad2 signaling pathway, reducing the accumulation of extracellular matrix in the kidney
Pharmacokinetics
The pharmacokinetics of dozens of constituents of gegen-qinlian decoction, which includes pueraria lobata, can be studied simultaneously . This suggests that similar studies could be conducted for 4’-Methoxypuerarin.
Result of Action
Related compounds like puerarin have been shown to have significant therapeutic effects spanning a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more .
Action Environment
It’s known that the solubility of 4’-methoxypuerarin in dmso is 100 mg/ml , suggesting that the compound’s action could be influenced by the solvent used
Safety and Hazards
Zukünftige Richtungen
With more intensive experimental and clinical studies on puerarin, its pharmacological mechanism will be revealed more definitively, the forms of medication will be more diversified, and the clinical indications will be more extensive in the future . It is expected to be an effective drug for the clinical treatment of ischemia-reperfusion injury .
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3/t15-,18-,19+,20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRLUNPRLSNXRR-PGPONNFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238868 | |
| Record name | 4'-Methoxypuerarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92117-94-7 | |
| Record name | 4'-Methoxypuerarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092117947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxypuerarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the presence of 4'-Methoxypuerarin in Acanthopanax senticosus?
A1: this compound was identified as one of the chemical constituents of Acanthopanax senticosus for the first time in a study focusing on its chemical composition []. The study isolated 19 compounds from the plant, highlighting the diversity of its chemical constituents.
Q2: Could you elaborate on the isolation and structural characterization of this compound from its natural source?
A2: While the provided research papers do not detail the isolation process specifically for this compound, they do describe the isolation of similar isoflavone glycosides. In the case of Pueraria lobata, researchers used a combination of column chromatography and RP-preparative HPLC to isolate two new isoflavone diglycosides []. Structural characterization of these compounds involved utilizing spectroscopic methods like MS, 1H-NMR, and 13C-NMR [, ]. These techniques allowed researchers to elucidate the structures and confirm the identity of the isolated compounds, including this compound.
Q3: Has there been any research regarding the synthesis of this compound?
A3: While the provided research articles don't directly focus on this compound synthesis, one study explores the total synthesis of structurally related isoflavone C-glycosides, 6-tert-butyl puerarin and 6-tert-butyl-4'-methoxypuerarin []. The researchers employed a deoxybenzoin pathway for this synthesis. This approach could potentially be adapted for the synthesis of this compound, offering valuable insights for future research in this area.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




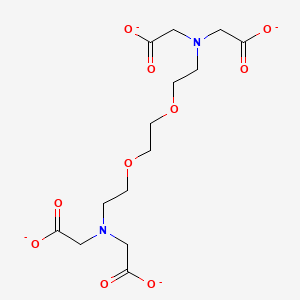
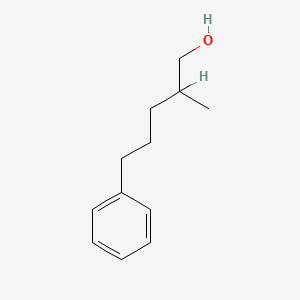
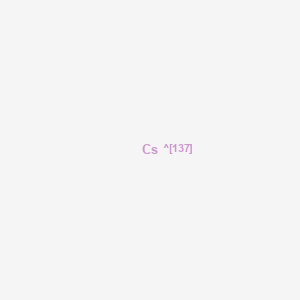
![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)
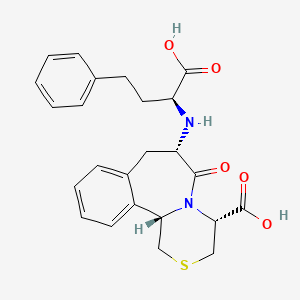

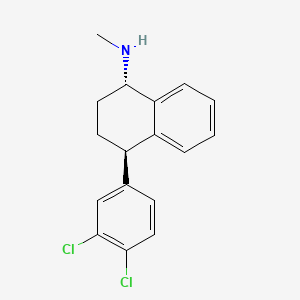

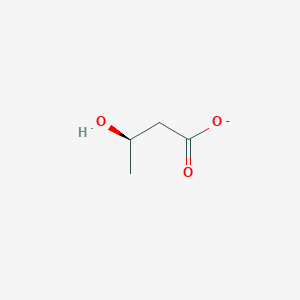
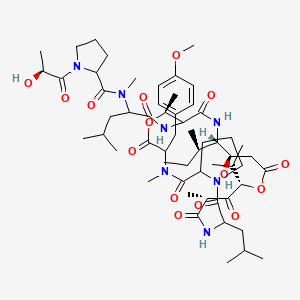

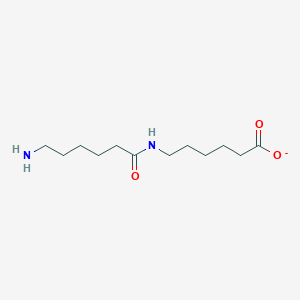
![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)